molecular formula C44H49N5O7Si B13391320 N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine

N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine

Cat. No.: B13391320
M. Wt: 788.0 g/mol
InChI Key: QNPRMZLAAWKAPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5’-DMT-3’-TBDMS-Bz-rA involves multiple steps to introduce protective groups at specific positions on the adenosine molecule. The process typically includes:

    Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.

    Protection of the 2’-hydroxyl group: with a tert-butyl dimethylsilyl (TBDMS) group.

    Protection of the amino group: on the adenine base with a benzoyl (Bz) group.

    Attachment of the phosphoramidite group: at the 3’-position

Industrial production methods involve the use of automated synthesizers compatible with various oligonucleotide synthesis systems, such as ABI and AKTA systems .

Chemical Reactions Analysis

5’-DMT-3’-TBDMS-Bz-rA undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids for deprotection (e.g., trichloroacetic acid for DMT removal) and activators for coupling (e.g., tetrazole derivatives) . The major products formed are oligonucleotides with specific sequences and modifications.

Scientific Research Applications

5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified oligonucleotides for various applications.

    Biology: Study of RNA structure and function, as well as the development of RNA-based therapeutics.

    Medicine: Design and synthesis of RNA molecules for gene therapy and other medical applications.

    Industry: Production of high-purity RNA for diagnostic and therapeutic purposes

Mechanism of Action

The compound exerts its effects by protecting the nucleoside during chemical synthesis, preventing unwanted side reactions and degradation. The protective groups are selectively removed under controlled conditions, allowing the formation of the desired RNA product. The molecular targets and pathways involved include the specific enzymes and reagents used in oligonucleotide synthesis .

Comparison with Similar Compounds

Similar compounds include other protected nucleosides used in oligonucleotide synthesis, such as:

The uniqueness of 5’-DMT-3’-TBDMS-Bz-rA lies in its specific protective groups and their compatibility with various synthesis systems, ensuring high-purity and high-yield RNA products .

Properties

Molecular Formula

C44H49N5O7Si

Molecular Weight

788.0 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)

InChI Key

QNPRMZLAAWKAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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